![molecular formula C18H22FN5O2S B2450677 5-((2-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-81-7](/img/structure/B2450677.png)
5-((2-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound “5-((2-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains a piperazine moiety, which is a common feature in many pharmaceutical drugs . The compound also contains a fluorophenyl group and a thiazolotriazolol group .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one in this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. These include a fluorophenyl group, a piperazinyl group, and a thiazolotriazolol group . The presence of these groups suggests that the compound may have interesting chemical properties and potential biological activity.Scientific Research Applications
Antagonist Activity Research
Syntheses and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives
Watanabe et al. (1992) investigated a range of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for their potential as 5-HT2 and alpha 1 receptor antagonists. The study identified derivatives with significant 5-HT2 antagonist activity, highlighting their potential therapeutic applications Y. Watanabe, H. Usui, S. Kobayashi, H. Yoshiwara, T. Shibano, T. Tanaka, Y. Morishima, M. Yasuoka, M. Kanao, 1992, Journal of medicinal chemistry.
Synthesis of Isothiazoloquinoline Derivatives
Syntheses of 6-fluoro-7-piperazin-1-yl-9-cyclopropyl-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione and 6-fluoro-7-piperazin-1-yl-9-p-fluorophenyl-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione
Chu's (1990) research involved synthesizing isothiazolo[5,4-b]quinoline-3,4-diones, presenting a novel approach to the synthesis of the isothiazolo-3(2H)-one system. The study provided insights into regiospecific displacement and amination reactions, contributing to the development of new heterocyclic compounds D. Chu, 1990, Journal of Heterocyclic Chemistry.
Antimicrobial and Antiviral Activities
New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities
Research by Reddy et al. (2013) explored the synthesis of urea and thiourea derivatives of piperazine doped with febuxostat, examining their antiviral and antimicrobial potentials. This study revealed compounds with significant activities, offering new avenues for the development of therapeutic agents R. C. Krishna Reddy, S. Rasheed, D. Subba Rao, S. Adam, Yellala Venkata Rami Reddy, C. N. Raju, 2013, The Scientific World Journal.
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact effectively with their targets.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways . These pathways are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It’s known that compounds with similar structures, such as indole derivatives, have diverse biological activities . These activities can result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved.
properties
IUPAC Name |
5-[(2-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2S/c1-12-20-18-24(21-12)17(26)16(27-18)15(13-4-2-3-5-14(13)19)23-8-6-22(7-9-23)10-11-25/h2-5,15,25-26H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYKIOUEFHFDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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